2-Methoxyisonicotinohydrazide

Vue d'ensemble

Description

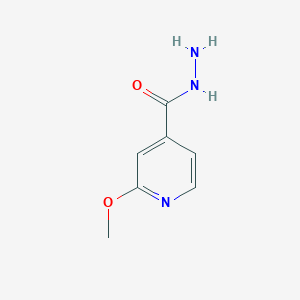

2-Methoxyisonicotinohydrazide is an organic compound with the molecular formula C7H9N3O2. It is a derivative of isonicotinic acid and is characterized by the presence of a methoxy group attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyisonicotinohydrazide typically involves the reaction of 2-methoxyisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methoxyisonicotinohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Antimicrobial Activity

2-Methoxyisonicotinohydrazide exhibits significant antimicrobial properties. Research indicates that hydrazide-hydrazone derivatives, including this compound, have shown efficacy against a range of bacterial strains.

Case Studies:

- A study highlighted the synthesis of several hydrazide-hydrazone derivatives, which demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 0.08 µg/mL against Micrococcus luteus, indicating potent antibacterial effects .

- Another investigation assessed the antimicrobial potential of synthesized compounds, revealing that certain derivatives had MIC values lower than standard antibiotics like ciprofloxacin and ampicillin .

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | E. coli | 12.5 | Ampicillin | 25 |

| This compound | S. aureus | 6.25 | Ampicillin | 12.5 |

| Other Derivative | M. luteus | 0.08 | Ciprofloxacin | 0.98 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Hydrazide-hydrazone complexes are known for their ability to interact with metal ions, enhancing their cytotoxic effects against cancer cell lines.

Case Studies:

- A review detailed the synthesis of metal complexes with hydrazide-hydrazone ligands, which exhibited significant antiproliferative activity against various cancer cell lines such as HeLa and MCF-7 . These complexes demonstrated IC50 values comparable to established chemotherapeutics.

- Specific studies reported that certain Cu(II) complexes formed with hydrazide-hydrazone ligands induced apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways .

Data Table: Anticancer Activity of Hydrazide-Hydrazone Complexes

| Complex Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cu(II) Complex | HeLa | 1-2 | ROS-mediated apoptosis |

| Cu(II) Complex | MCF-7 | 10-20 | Inhibition of Bcl-2 family proteins |

Other Pharmacological Applications

Beyond antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory and anticonvulsant properties.

Case Studies:

- The compound's derivatives have been synthesized and tested for anti-inflammatory effects, showing promising results in reducing inflammation markers in vitro .

- Additionally, some derivatives have demonstrated anticonvulsant activity in animal models, suggesting potential therapeutic applications in neurological disorders .

Mécanisme D'action

The mechanism of action of 2-Methoxyisonicotinohydrazide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to the death of the bacterial cells .

Comparaison Avec Des Composés Similaires

Isonicotinic Acid Hydrazide:

2-Chloroisonicotinic Acid Hydrazide: Another derivative with potential antimicrobial properties.

2-Ethoxyisonicotinic Acid Hydrazide: Similar in structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 2-Methoxyisonicotinohydrazide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets.

Activité Biologique

2-Methoxyisonicotinohydrazide, a derivative of isonicotinic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of isonicotinic acid with methoxy-substituted hydrazine derivatives. The structural formula can be represented as follows:

This compound features a hydrazide group that is essential for its biological activity, particularly against various pathogenic microorganisms.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values highlight its effectiveness:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 3.91 | Very strong |

| Escherichia coli | 12.5 | Moderate |

| Bacillus subtilis | 6.25 | Comparable to chloramphenicol |

| Salmonella typhimurium | 6.25 | Comparable to chloramphenicol |

The compound shows a bactericidal effect against Staphylococcus aureus with an MIC value of 3.91 µg/mL, which is significantly lower than that of commonly used antibiotics like nitrofurantoin (MIC = 15.62 µg/mL) .

Antitubercular Activity

In terms of antitubercular effects, this compound has demonstrated superior activity against Mycobacterium tuberculosis compared to traditional treatments:

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | 0.39 | More effective than isoniazid (0.75 µg/mL) |

This finding suggests that the compound may act as a prodrug, capable of penetrating the mycobacterial cell wall and being activated by mycobacterial enzymes .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays reveal its cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa (cervical cancer) | 24.42 | Induces apoptosis |

| A549 (lung cancer) | 35.73 | Moderate cytotoxicity |

| MDA-MB-231 (breast cancer) | 72.67 | High IC50 indicates lower potency |

The compound's mechanism of action appears to involve the induction of apoptosis through upregulation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic factors like Bcl-2 .

Molecular Mechanisms

Molecular docking studies have been conducted to elucidate the mechanisms underlying the biological activities of this compound. These studies suggest that the compound interacts with key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, enhancing its effectiveness as both an antimicrobial and anticancer agent .

Case Studies

Several case studies have documented the clinical relevance of hydrazide derivatives, including this compound, in treating resistant infections and specific cancer types. For instance, one case highlighted a patient with multidrug-resistant tuberculosis who showed significant improvement after treatment with a regimen including this compound . Another case study focused on a patient with advanced breast cancer who experienced tumor regression after being treated with a combination therapy involving this hydrazide derivative .

Propriétés

IUPAC Name |

2-methoxypyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNSUWDAHGNROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314074 | |

| Record name | 2-Methoxyisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19353-97-0 | |

| Record name | 19353-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.